Terpin

描述

This compound has been reported in Vitis vinifera with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

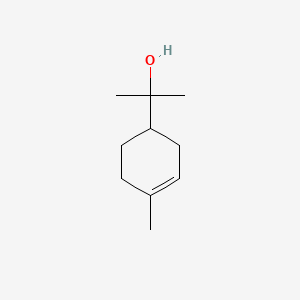

Structure

3D Structure

属性

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWAMSGVWEHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023643, DTXSID401031800, DTXSID501031803 | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 20 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |

| Record name | Terpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpin, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERPIN HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERPIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPIN, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the chemical structure of terpin hydrate

An In-Depth Technical Guide to the Chemical Structure, Properties, and Analysis of Terpin Hydrate

Abstract

This compound hydrate, chemically known as cis-p-menthane-1,8-diol monohydrate, is a terpene diol that has held a place in pharmacopeia for over a century, primarily for its role as an expectorant.[1][2] Derived from natural sources like turpentine oil and various essential oils, its synthesis and chemical behavior are archetypal examples of carbocation chemistry involving monoterpenes.[1][3] This technical guide provides a comprehensive examination of the chemical structure of this compound hydrate, delving into its stereoisomerism, conformational analysis, and the critical role of its hydrated crystalline form. We will explore the mechanistic pathways of its synthesis from α-pinene and its subsequent dehydration to form valuable terpineols. Furthermore, this document details the spectroscopic and analytical methodologies required for its characterization and quantification, and discusses its mechanism of action. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this classic pharmaceutical compound.

Elucidation of the Core Chemical Structure

This compound hydrate is a saturated bicyclic monoterpenoid diol. Its fundamental structure is based on the p-menthane skeleton, a cyclohexane ring substituted with a methyl group at position 1 and an isopropyl group at position 4.

-

Systematic IUPAC Name : The accepted IUPAC name for the organic moiety is 4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol .[1][4] The common pharmaceutical product is a monohydrate of this compound.

-

Molecular Formula : The anhydrous form has the formula C₁₀H₂₀O₂. The pharmaceutically relevant crystalline form is a monohydrate, with the formula C₁₀H₂₀O₂·H₂O .[5][6]

-

Functional Groups : The structure is characterized by two tertiary hydroxyl (-OH) groups. One is attached to the C1 position of the cyclohexane ring, and the other is at the C8 position (the central carbon of the isopropyl group). The presence of these two hydrophilic groups contributes to its limited solubility in cold water.[5]

Below is a 2D representation of the chemical structure of this compound (anhydrous).

Caption: 2D Chemical Structure of p-Menthane-1,8-diol.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound hydrate is crucial to its identity. The molecule possesses two stereocenters at the C1 and C4 positions of the cyclohexane ring. This gives rise to two diastereomers: cis and trans.

-

Cis Isomer : In the cis isomer, the C1-hydroxyl group and the C4-hydroxypropyl group are on the same side of the cyclohexane ring. This is the isomer commonly referred to as this compound hydrate in pharmaceutical contexts.[5][7]

-

Trans Isomer : In the trans isomer, these two groups are on opposite sides of the ring.

The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. For the cis isomer, the most stable conformation places the bulky 2-hydroxypropan-2-yl group in the equatorial position to minimize steric hindrance. This forces the C1-methyl group into an equatorial position and the C1-hydroxyl group into an axial position.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Hydrate used for? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound Hydrate - Northern Synthesis [northernsynthesis.eu]

- 5. This compound hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dictionary.com [dictionary.com]

- 7. medchemexpress.com [medchemexpress.com]

terpin hydrate physical and chemical properties

An In-depth Technical Guide to the Physicochemical Properties of Terpin Hydrate

Introduction

This compound hydrate (cis-p-menthane-1,8-diol monohydrate) is a terpene diol that has been utilized for over a century, primarily for its secretolytic and expectorant properties in the management of respiratory conditions such as bronchitis and the common cold.[1][2][3] Derived from natural sources like oil of turpentine, oregano, thyme, and eucalyptus, its synthesis is most commonly achieved through the acid-catalyzed hydration of α-pinene.[1][4][5] While its prevalence in over-the-counter medications has diminished, particularly in the United States, following a re-evaluation of its efficacy by the FDA in the 1990s, this compound hydrate remains a valuable compound available through prescription from compounding pharmacies.[1][4][6]

This technical guide provides a comprehensive exploration of the core physical and chemical properties of this compound hydrate. Designed for the modern researcher and pharmaceutical professional, this document moves beyond simple data recitation to explain the causality behind its characteristics and the methodologies used for its analysis, ensuring a thorough understanding for application in research and formulation development.

Chemical Identity and Molecular Structure

The precise identification of this compound hydrate is fundamental. It exists as a monohydrate of the cis-isomer of p-menthane-1,8-diol. The anhydrous form can be prepared, but it readily re-forms the hydrate in the presence of moisture.[7]

| Identifier | Value |

| IUPAC Name | 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol hydrate[1] |

| Synonyms | cis-Terpin hydrate, Terpinol hydrate, p-Menthane-1,8-diol monohydrate[7][8][9] |

| CAS Registry No. | 2451-01-6 (monohydrate); 80-53-5 (anhydrous)[7][10] |

| Molecular Formula | C₁₀H₂₀O₂·H₂O (Hydrate); C₁₀H₂₀O₂ (Anhydrous)[8] |

| Molecular Weight | 190.28 g/mol (Hydrate); 172.27 g/mol (Anhydrous)[10][11][12] |

The molecule possesses two hydroxyl groups, one tertiary alcohol at the 1-position of the cyclohexane ring and another at the 8-position of the p-menthane structure. This diol structure is critical to its physical properties, particularly its solubility profile.

Caption: Chemical structure of cis-terpin hydrate.

Synthesis Pathway Overview

The industrial synthesis of this compound hydrate is a classic example of acid-catalyzed hydration of a terpene. The primary feedstock is α-pinene, the main constituent of turpentine oil.

Core Reaction: Hydration of α-pinene using dilute mineral acids, such as sulfuric acid, or sulfonic acids.[13][14] The reaction proceeds by protonation of the double bond in pinene, leading to a carbocation intermediate which is then attacked by water.

Caption: Generalized workflow for the synthesis of this compound hydrate.

This process requires careful control of temperature and reaction time to maximize the yield of this compound hydrate and minimize the formation of byproducts like dipentene.[13] More recent methods have explored composite catalysts, such as tartaric acid–boric acid, to achieve synthesis under milder conditions.[5]

Physical and Chemical Properties

The utility and formulation of this compound hydrate are dictated by its physicochemical characteristics.

General Physical Characteristics

| Property | Description | Source(s) |

| Appearance | Colorless, lustrous rhombic crystals or a white crystalline powder. | [9][11] |

| Odor | Slight, characteristic odor. No odor of turpentine should be present in the purified substance. | [7][15] |

| Taste | Slightly bitter. | [7][9] |

| Efflorescence | Efflorescent in dry air, meaning it loses its water of hydration upon exposure. | [7][9][15] |

| Melting Point | 115-117 °C (for the cis-hydrate). The anhydrous cis-form melts at 104-105 °C. | [4][7][11][16] |

| Boiling Point | 258 °C (for the anhydrous cis-form). | [7] |

| Residue on Ignition | Not more than 0.1% as per USP standards. | [17] |

Solubility Profile

The solubility of this compound hydrate is a critical factor for formulation, particularly for liquid elixirs. Its amphiphilic nature, with two hydroxyl groups and a hydrocarbon backbone, results in a varied solubility profile.

| Solvent | Solubility (at ~20-25°C) | Solubility (Boiling) | Source(s) |

| Water | Sparingly soluble (1g in ~250 mL; ~4 mg/mL). | Sparingly soluble (1g in ~34 mL). | [7][16] |

| Ethanol | Soluble (1g in ~13 mL; ~38 mg/mL). | Very soluble (1g in ~3 mL). | [7][18][19] |

| Methanol | Soluble (1g in ~13 mL). | Very soluble. | [7][18] |

| Chloroform | Slightly soluble (1g in ~135 mL). | - | [7] |

| Diethyl Ether | Slightly soluble (1g in ~140 mL). | - | [7] |

| DMSO | Soluble (>38 mg/mL). | - | [18][19] |

| Benzene | Slightly soluble (1g in ~77 mL). | - | [7] |

| Petroleum Ether | Practically insoluble. | - | [7][18] |

The significant increase in solubility in boiling alcohol is a key principle used in its recrystallization and purification.[9] The limited aqueous solubility necessitates the high alcohol content (often over 40%) found in traditional this compound hydrate elixirs.[1]

Chemical Reactivity and Stability

-

Stability: this compound hydrate is stable under standard tight container storage conditions.[17][20] Its primary instability in an open environment is the loss of its water of hydration.[7]

-

Decomposition: When heated strongly, especially under fire conditions, it may decompose and emit toxic fumes.[20]

-

Reaction with Acid: A key identification test involves adding a few drops of sulfuric acid to a hot solution of this compound hydrate. The solution becomes turbid and develops a strong, aromatic odor due to dehydration and rearrangement reactions.[17]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[20]

Pharmacological Profile: Mechanism of Action

Understanding the mechanism is key to appreciating its therapeutic role. This compound hydrate is a direct-acting expectorant.

-

Stimulation of Bronchial Glands: It acts directly on the secretory cells of the lower respiratory tract.[1][4]

-

Increased Secretion: This stimulation promotes the secretion of a less viscous, more watery fluid into the airways.[2]

-

Mucus Liquefaction: The increased fluid volume dilutes and liquefies thick, tenacious mucus (phlegm).[1][2]

-

Enhanced Mucociliary Clearance: This change in mucus consistency makes it easier to expel from the respiratory tract via coughing, rendering the cough more productive.[4]

Additionally, this compound hydrate is reported to have a mild antiseptic effect on the pulmonary parenchyma.[1][4][8]

Analytical Methodologies and Quality Control (USP)

For drug development and quality assurance, robust analytical methods are essential. The United States Pharmacopeia (USP) provides a detailed monograph for this compound hydrate.[17]

Identification

-

Test A (Infrared Absorption): An IR spectrum of the dried sample (over a desiccant for 4 hours) must match that of the USP this compound Hydrate Reference Standard (RS).[17] This provides a definitive fingerprint of the molecule.

-

Test B (Reaction with Sulfuric Acid): As described in section 3.3, the formation of turbidity and a characteristic aromatic odor upon adding sulfuric acid to a hot solution serves as a classic qualitative test.[17]

Assay (Purity Determination)

The USP mandates a Gas Chromatography (GC) method for quantifying this compound hydrate, calculated on an anhydrous basis. The assay must show a purity of not less than 98.0% and not more than 100.5%.[17][21]

Protocol: USP Gas Chromatography Assay for this compound Hydrate

-

Internal Standard Solution: Prepare a solution of biphenyl in chloroform at a concentration of approximately 20 mg/mL. The internal standard is crucial for correcting variations in injection volume and detector response, ensuring high precision.

-

Standard Preparation: a. Accurately weigh ~170 mg of USP this compound Hydrate RS into a 100-mL volumetric flask. b. Dissolve in 5 mL of alcohol. c. Add exactly 5.00 mL of the Internal Standard Solution. d. Dilute to volume with chloroform and mix thoroughly.

-

Assay (Sample) Preparation: a. Accurately weigh ~170 mg of the this compound hydrate sample into a 100-mL volumetric flask. b. Follow the same procedure as the Standard Preparation from step 2b onwards.

-

Chromatographic System:

-

Instrument: Gas chromatograph with a flame-ionization detector (FID).

-

Column: 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A.

-

Temperatures: Injection port and detector at 260°C; column at 120°C.

-

Carrier Gas: Nitrogen, with a flow rate adjusted to achieve retention times of approximately 7 minutes for this compound and 11 minutes for biphenyl.

-

-

System Suitability: a. Inject the Standard Preparation. b. The resolution (R) between the this compound and biphenyl peaks must be not less than 2.0. c. The relative standard deviation (RSD) for replicate injections must not be more than 2.0%. This ensures the system is performing adequately for precise quantification.

-

Procedure & Calculation: a. Inject equal volumes (~1 µL) of the Standard Preparation and the Assay Preparation into the chromatograph. b. Record the peak areas. c. Calculate the ratio (Rₛ and Rᵤ) of the this compound peak area to the biphenyl peak area for both the Standard and Assay preparations. d. The quantity of C₁₀H₂₀O₂ is calculated using the standard USP formula comparing these ratios against the known weight of the reference standard.

Caption: Workflow for the USP Gas Chromatography assay of this compound hydrate.

Other Key Quality Tests

-

Water Content: Determined by Karl Fischer titration (Method I 921). The acceptable range is between 9.0% and 10.0%, which corresponds to the theoretical water content of the monohydrate.[17][22]

-

Residual Turpentine: The final product must have no odor of turpentine oil, ensuring adequate purification from starting materials and byproducts.[17]

Conclusion

This compound hydrate is a well-characterized molecule with a long history of pharmaceutical use. Its physical properties, particularly its crystalline nature, efflorescence, and distinct solubility profile, are direct consequences of its diol structure and hydrated state. These characteristics are paramount for its synthesis, purification, and formulation into medicinal products. The chemical reactivity provides the basis for simple identification tests, while modern chromatographic techniques, as outlined by the USP, ensure its quality and purity. For researchers and drug development professionals, a firm grasp of these fundamental physicochemical properties is essential for leveraging this historic expectorant in contemporary therapeutic contexts, especially within the specialized field of pharmaceutical compounding.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Hydrate used for? [synapse.patsnap.com]

- 3. What is this compound Hydrate - Interaction, How to Make | Blog Online [indiannaturaloils.com]

- 4. This compound hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts [mdpi.com]

- 6. htppl.co.in [htppl.co.in]

- 7. This compound [drugfuture.com]

- 8. CAS 2451-01-6: this compound hydrate | CymitQuimica [cymitquimica.com]

- 9. This compound MONOHYDRATE | 2451-01-6 [chemicalbook.com]

- 10. This compound Hydrate - Northern Synthesis [northernsynthesis.eu]

- 11. northernsynthesis.eu [northernsynthesis.eu]

- 12. 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol--water (1/1) | C10H22O3 | CID 17141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US2481845A - Process for conversion of pinene to this compound hydrate - Google Patents [patents.google.com]

- 14. pjsir.org [pjsir.org]

- 15. This compound Hydrate, USP Grade, Bulk Manufacturer - AOS Products [aosproduct.com]

- 16. (E)-terpin hydrate, 2451-01-6 [thegoodscentscompany.com]

- 17. pharmacopeia.cn [pharmacopeia.cn]

- 18. Buy this compound hydrate | 2451-01-6 | >98% [smolecule.com]

- 19. selleckchem.com [selleckchem.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. This compound Hydrate [doi.usp.org]

- 22. Pharmaceutical Hydrates Analysis | Encyclopedia MDPI [encyclopedia.pub]

A Technical Guide to the Natural Sources of Terpin Hydrate

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terpin hydrate, a monoterpenoid recognized for its expectorant properties, holds a significant place in the history of respiratory pharmacotherapy. While not typically found in its hydrated form in nature, it is readily derived from abundant, naturally occurring precursors found in various plant essential oils. This guide provides an in-depth exploration of these natural sources, the biosynthetic pathways of its precursors, established protocols for its synthesis from these natural starting materials, and the analytical methods required for its characterization. The primary focus is to elucidate that this compound hydrate is best understood as a semi-synthetic compound with direct origins in the plant kingdom, a critical distinction for professionals in drug development and natural product chemistry.

Introduction: this compound Hydrate in a Pharmacological Context

This compound hydrate (p-Menthane-1,8-diol monohydrate) is a crystalline compound historically valued as an expectorant for treating respiratory conditions such as acute and chronic bronchitis, pneumonia, and the common cold.[1][2][3] Its mechanism of action involves direct stimulation of the bronchial secretory cells in the lower respiratory tract.[2][3] This action increases the volume and reduces the viscosity of bronchial secretions, facilitating their removal through mucociliary clearance and productive coughing.[2]

First investigated physiologically in 1855, this compound hydrate became a widely used component of cough elixirs, often in combination with antitussives like codeine.[3] However, in the 1990s, the U.S. Food and Drug Administration (FDA) removed it from marketed medications, citing a lack of sufficient evidence for its safety and effectiveness by modern standards.[1][2][4][5] Despite this, this compound hydrate is still available through compounding pharmacies for specific prescriptions, underscoring its continued relevance in certain therapeutic contexts.[3][4][5]

A crucial point of clarification for researchers is that this compound hydrate is seldom, if ever, extracted directly from plants. Instead, it is synthesized from terpene precursors that are abundant in the essential oils of numerous plant species.[3][4][6][7] Therefore, this guide focuses on the natural sources of its precursors and the subsequent conversion processes.

Natural Precursors and Their Botanical Sources

The synthesis of this compound hydrate relies on the availability of specific monoterpenes and monoterpenoids from plant-derived essential oils.[8] The most commercially significant precursor is α-pinene , the primary constituent of turpentine oil.[9][10] Other volatile oils containing compounds like geraniol and linalool can also serve as starting materials.[3]

| Precursor Compound | Primary Botanical Source(s) | Plant Family | Key Essential Oil |

| α-Pinene | Pine species (Pinus spp.) | Pinaceae | Turpentine Oil |

| Carvacrol / Thymol | Oregano (Origanum vulgare), Thyme (Thymus vulgaris) | Lamiaceae | Oregano Oil, Thyme Oil |

| 1,8-Cineole (Eucalyptol) | Eucalyptus species (Eucalyptus spp.) | Myrtaceae | Eucalyptus Oil |

| Linalool | Lavender (Lavandula angustifolia), Clove (Syzygium aromaticum) | Lamiaceae, Myrtaceae | Lavender Oil, Clove Oil |

| Geraniol | Rose (Rosa damascena), Palmarosa (Cymbopogon martinii) | Rosaceae, Poaceae | Rose Oil, Palmarosa Oil |

This table summarizes the key natural precursors for this compound hydrate synthesis and their principal botanical origins.

The essential oils are typically obtained from the plant material (leaves, flowers, bark) through methods like steam distillation or solvent extraction.[11][12] Of these sources, turpentine oil from pine resin is the most economically important and widely used industrial starting material for this compound hydrate production.[6][10]

Biosynthesis of Monoterpene Precursors in Plants

Understanding the natural origin of this compound hydrate's precursors requires an examination of the monoterpenoid biosynthesis pathways within plants. Monoterpenes are C10 compounds derived from two five-carbon isoprene units.[13] Plants utilize two primary pathways to produce the universal isoprene precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[13][14]

The biosynthesis of monoterpenes, including α-pinene, occurs predominantly in the plastids via the MEP pathway.[14][15]

Key steps in the pathway:

-

IPP and DMAPP Synthesis: The MEP pathway begins with pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to yield both IPP and DMAPP.[15]

-

GPP Formation: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes.[16]

-

Cyclization: Monoterpene synthases, a diverse class of enzymes, then utilize GPP to create the various cyclic and acyclic monoterpene skeletons.[16][17] For example, a pinene synthase enzyme catalyzes the complex cyclization of GPP to form α-pinene.[16]

Synthesis and Isolation from Natural Precursors

The industrial production of this compound hydrate is a semi-synthetic process involving the acid-catalyzed hydration of α-pinene.[9][18] This reaction transforms the bicyclic alkene into the diol, p-menthane-1,8-diol, which then crystallizes as the monohydrate.

Experimental Protocol: Acid-Catalyzed Hydration of α-Pinene

This protocol is a generalized representation based on established industrial methods.[9][18][19][20] Optimization of catalyst concentration, temperature, and reaction time is critical for maximizing yield and minimizing the formation of byproducts like dipentene.

Materials:

-

α-Pinene (purified from turpentine oil)

-

Sulfuric acid (H₂SO₄), ~25-30% aqueous solution, or a composite acid catalyst (e.g., tartaric acid-boric acid).[18]

-

Sodium hydroxide (NaOH) solution, 2M for neutralization

-

Reaction vessel with temperature control and mechanical stirring

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: Charge the reaction vessel with the aqueous acid solution. Begin vigorous stirring to create an emulsion.

-

Temperature Control: Cool the acid solution to 10-25°C. The hydration reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.[18]

-

α-Pinene Addition: Slowly add α-pinene to the stirring acid solution over several hours, ensuring the temperature does not exceed 30-35°C.

-

Reaction: Continue stirring the mixture for 24-50 hours at the controlled temperature.[9][18] The exact duration depends on the catalyst system and temperature.

-

Crystallization: After the reaction period, transfer the mixture to a separate vessel and allow it to stand at room temperature. This compound hydrate will crystallize out of the solution.

-

Isolation: Collect the crude this compound hydrate crystals by vacuum filtration.

-

Neutralization & Washing: Wash the crystals on the filter with cold water, followed by a dilute sodium carbonate or sodium hydroxide solution to neutralize any residual acid, and then again with cold water until the washings are neutral.

-

Drying: Dry the purified crystals to obtain the final this compound hydrate product.

Analytical and Characterization Methods

Rigorous analytical control is essential to confirm the identity, purity, and hydration state of the synthesized this compound hydrate. A combination of spectroscopic, chromatographic, and thermal methods is typically employed.[21][22]

| Analytical Technique | Principle | Application for this compound Hydrate Analysis |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary and mobile phase. | Primary method for purity assessment and quantification. Separates this compound from byproducts and unreacted starting material.[23][24][25][26] |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of the compound. | Identity confirmation. The IR spectrum shows characteristic peaks for O-H (alcohol and water) and C-H bonds, which can be compared to a reference standard.[27] |

| Thermal Analysis (TGA/DSC) | Thermogravimetric Analysis (TGA) measures mass change with temperature. Differential Scanning Calorimetry (DSC) measures heat flow differences. | Confirms hydration state. TGA can precisely determine the water content (loss of one water molecule, ~9.47% mass).[21][22] DSC shows endotherms corresponding to dehydration and melting. |

| Karl Fischer Titration | A coulometric or volumetric titration method specific for the determination of water content. | Accurate quantification of water content to confirm it is the monohydrate form.[22] |

| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio. | Used in conjunction with GC (GC-MS) to identify the parent compound and any impurities by their mass fragmentation patterns.[28] |

Standard Protocol: Purity Assay by Gas Chromatography

The following is a representative GC method based on pharmacopeial standards for determining the purity of this compound hydrate.[23][27]

-

Column: 6% G1 on support S1A (or equivalent) in a 1.2m x 3.5mm glass column.

-

Carrier Gas: Nitrogen.

-

Temperatures:

-

Injection Port: 260°C

-

Detector: 260°C

-

Column: 120°C

-

-

Detector: Flame Ionization Detector (FID).

-

Internal Standard: Biphenyl solution in chloroform (~20 mg/mL).

-

Procedure:

-

Prepare a standard solution of USP this compound Hydrate Reference Standard with the internal standard.

-

Prepare a sample solution of the synthesized this compound hydrate with the internal standard.

-

Inject equal volumes (~1 µL) of the standard and sample preparations.

-

Calculate purity by comparing the peak area ratios of this compound to the internal standard in the sample chromatogram versus the standard chromatogram.[23]

-

-

System Suitability: The resolution between the this compound and biphenyl peaks should be not less than 2.0.[27]

Conclusion

This compound hydrate serves as a prime example of a pharmaceutical active ingredient that, while not directly extracted from nature, is intrinsically linked to botanical sources. Its production is a testament to the value of natural product chemistry, leveraging abundant and renewable terpene precursors—most notably α-pinene from turpentine oil—through efficient semi-synthetic processes. For researchers and drug development professionals, a comprehensive understanding of these natural origins, biosynthetic pathways, and synthetic methodologies is essential for appreciating the compound's supply chain, quality control, and historical context in modern pharmacotherapy.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. This compound hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound hydrate | TargetMol [targetmol.com]

- 5. This compound Hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. htppl.co.in [htppl.co.in]

- 7. Buy this compound Hydrate Online at Good Price | Indian Natural Oils [indiannaturaloils.com]

- 8. researchgate.net [researchgate.net]

- 9. US2481845A - Process for conversion of pinene to this compound hydrate - Google Patents [patents.google.com]

- 10. A method to control terpineol production from turpentine by acid catalysts mixing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Essential oil - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Monoterpene - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Monoterpenes in essential oils. Biosynthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.wur.nl [research.wur.nl]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids [mdpi.com]

- 21. Pharmaceutical Hydrates Analysis | Encyclopedia MDPI [encyclopedia.pub]

- 22. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 23. newdruginfo.com [newdruginfo.com]

- 24. Determination of this compound hydrate by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determination of this compound hydrate by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of this compound hydrate in elixirs containing codeine or dextromethorphan hydrobromide by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound Hydrate [drugfuture.com]

- 28. spectrabase.com [spectrabase.com]

terpin hydrate mechanism of action as an expectorant

An In-Depth Technical Guide to the Expectorant Mechanism of Action of Terpin Hydrate

Abstract

This compound hydrate, a derivative of turpentine and other essential oils, has a long history of use as an expectorant for relieving chest congestion associated with bronchitis and other respiratory ailments.[1][2][3] Its primary proposed mechanism involves a direct secretagogue effect on the bronchial glands of the lower respiratory tract, leading to increased secretion of lower-viscosity fluid.[2][4] This action is believed to hydrate and thin tenacious mucus, facilitating its removal via the mucociliary escalator and making coughs more productive.[1][5] Despite its century-long use, this compound hydrate was largely removed from over-the-counter medications in the United States in the 1990s after the Food and Drug Administration (FDA) concluded there was inadequate evidence to establish general recognition of its safety and effectiveness.[6][7][8] This has left a significant gap in the modern, molecular-level understanding of its function. This guide synthesizes the historical understanding of this compound hydrate's mechanism and, in response to the evidentiary deficit, proposes a comprehensive research framework to rigorously evaluate its core actions using contemporary pharmacological and cell biology techniques. It is intended for researchers, scientists, and drug development professionals seeking to re-evaluate this historical compound with modern scientific standards.

First investigated physiologically in 1855, this compound hydrate became a widely used expectorant by the late 19th and early 20th centuries, often formulated in elixirs with codeine.[2][7] Its use was indicated for conditions characterized by thick, difficult-to-expel mucus, such as acute and chronic bronchitis, pneumonia, and chronic obstructive pulmonary disease (COPD).[1][2][9]

The traditionally accepted mechanism of action is direct, rather than reflexive. The core hypotheses are:

-

Direct Stimulation of Bronchial Secretory Cells: this compound hydrate is believed to act directly on the submucosal glands and goblet cells in the lower respiratory tract.[1][2] This stimulation is thought to increase the volume of bronchial secretions.[10]

-

Hydration and Viscosity Reduction: The increased secretions are purported to be more serous (watery) in nature.[4] This fluid increase hydrates the viscous mucus gel layer, reducing its viscoelasticity and making it easier to clear from the airways.[1][9]

-

Improved Mucociliary Clearance: By thinning the mucus, this compound hydrate facilitates its transport by the cilia, enhancing the overall efficiency of the mucociliary escalator and making coughs more productive in clearing phlegm.[1][5]

-

Mild Antiseptic Effect: Some sources also describe a weak antiseptic effect on the pulmonary parenchyma, although this is considered a secondary and less significant action.[2][4][11]

This proposed mechanism is summarized in the logical flow diagram below.

Caption: Putative Mechanism of this compound Hydrate as an Expectorant.

Critically, the molecular targets—be they specific ion channels, receptors, or signaling pathways—that mediate this direct stimulation remain uncharacterized in modern scientific literature. This lack of mechanistic detail is the primary reason for the FDA's reclassification and underscores the need for a renewed scientific investigation.

A Modern Research Framework for Mechanistic Validation

To address the historical evidence gap, a multi-stage research program is proposed. This framework systematically tests the core hypotheses of this compound hydrate's action, progressing from fundamental cellular responses to integrated physiological outcomes.

Caption: Proposed Experimental Workflow for this compound Hydrate Validation.

This framework is designed to be a self-validating system. Positive results in the in vitro secretagogue assays (Phase 1) provide the causal justification for proceeding to more complex ex vivo and in vivo models (Phases 2 & 3) that assess integrated physiological functions like mucociliary clearance.

Detailed Experimental Protocols

The following protocols describe the key experiments outlined in the research framework.

Protocol 3.1: Evaluating Secretagogue Activity in Airway Epithelial Cell Cultures

Objective: To determine if this compound hydrate directly stimulates fluid secretion from human airway epithelium, a cornerstone of its putative mechanism.

Methodology:

-

Cell Culture:

-

Culture primary human bronchial epithelial cells (HBECs) on permeable supports (e.g., Transwell® inserts).

-

Maintain cultures at an air-liquid interface (ALI) for a minimum of 21 days to allow for full differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells.[12][13]

-

-

This compound Hydrate Treatment:

-

Prepare a concentration range of this compound hydrate (e.g., 1 µM to 1 mM) in the basolateral medium. Include a vehicle control (medium alone) and a positive control known to stimulate secretion (e.g., UTP, which activates P2Y2 receptors).[14]

-

-

Measurement of Airway Surface Liquid (ASL) Height:

-

At specified time points (e.g., 2, 6, 12, and 24 hours) post-treatment, measure the ASL height.

-

Add a small volume of a fluorescent dye (e.g., Texas Red-dextran) to the apical surface and perform confocal microscopy with x-z scanning to determine the fluid layer thickness.[15][16]

-

An increase in ASL height relative to the vehicle control indicates net fluid secretion.

-

-

Measurement of Ion Transport (Ussing Chamber):

-

Mount the differentiated HBEC monolayers in an Ussing chamber.

-

Measure the short-circuit current (Isc), an indicator of net ion transport across the epithelium.

-

After establishing a stable baseline, add this compound hydrate to the basolateral side and record changes in Isc. An increase in Isc may suggest stimulation of anion (e.g., Cl⁻) secretion, a primary driver of airway hydration.[15]

-

-

Data Analysis:

-

Plot ASL height and change in Isc as a function of this compound hydrate concentration.

-

Calculate EC₅₀ values to determine potency.

-

Compare the maximal effect of this compound hydrate to the positive control.

-

Trustworthiness Check: The use of a positive control (UTP) validates that the cell model is responsive to secretagogues. The dual endpoints of ASL height (a direct measure of hydration) and Isc (a measure of the underlying mechanism) provide a self-validating system.

Protocol 3.2: Quantifying Mucociliary Clearance in an Animal Model

Objective: To determine if this compound hydrate enhances the rate of mucus transport in vivo, the ultimate physiological outcome of an effective expectorant.

Methodology:

-

Animal Model:

-

Utilize a suitable animal model, such as the sheep, which has lung architecture and mucociliary clearance rates comparable to humans, or a rodent model.[16]

-

-

Treatment Groups:

-

Radioaerosol Administration:

-

Gamma Scintigraphy:

-

Immediately after aerosol deposition and over a period of several hours (e.g., 0, 1, 2, 4, 6 hours), acquire serial images of the lungs using a gamma camera.

-

-

Data Acquisition and Analysis:

-

Define regions of interest (ROIs) for the whole lung, as well as peripheral and central lung regions.

-

Quantify the radioactive counts within the ROIs at each time point.

-

Calculate the percentage of radioactivity retained in the lungs over time. A faster decline in radioactivity in the this compound hydrate group compared to the vehicle group indicates enhanced mucociliary clearance.[16]

-

Plot retention vs. time curves for each treatment group and compare clearance rates.

-

Causality and Validation: This protocol directly measures the physiological function of interest. A positive result (increased clearance) provides strong evidence for expectorant activity. By correlating these in vivo results with the in vitro data from Protocol 3.1, a causal link can be established between direct epithelial stimulation and enhanced mucus transport.

Comparative Analysis: this compound Hydrate vs. Guaifenesin

Understanding this compound hydrate's mechanism is aided by comparison with guaifenesin, the only expectorant currently approved for OTC use in the US by the FDA.[10]

| Feature | This compound Hydrate (Putative) | Guaifenesin (Evidence-Based) |

| Primary Mechanism | Direct stimulation of bronchial secretory cells.[1][2] | Indirect stimulation via the "gastropulmonary reflex"; irritation of gastric vagal afferents reflexively increases bronchial secretions.[10][12] |

| Direct Effects | Believed to be the primary mode of action.[4] | Secondary direct effects on airway epithelial cells, including reduced mucin production and decreased mucus viscoelasticity, have been shown in vitro.[10][19] |

| Effect on Secretions | Increases volume of watery fluid.[4] | Increases volume and hydration of secretions, making mucus less viscous.[19][20] |

| Molecular Targets | Unknown. | Vagal afferent nerves in the gastric mucosa; potential direct effects on airway epithelial cells.[10][12] |

| Clinical Evidence | Lacks modern, robust clinical trials, leading to FDA reclassification.[7][8] | Efficacy demonstrated in patients with upper respiratory tract infections and stable chronic bronchitis.[10][19] |

This comparison highlights the critical difference: guaifenesin's mechanism, while not fully elucidated, is supported by modern experimental data distinguishing between reflexive and direct actions.[10][12] this compound hydrate's mechanism remains largely based on historical observation, lacking such validation.

Conclusion and Future Directions

This compound hydrate is a historical expectorant with a plausible, yet scientifically unverified, mechanism of action. The prevailing hypothesis of direct stimulation of bronchial fluid secretion provides a clear and testable framework for modern investigation. The experimental plan detailed in this guide—progressing from in vitro epithelial cell models to in vivo functional assessments of mucociliary clearance—offers a rigorous pathway to either substantiate the historical claims or redefine the drug's mechanism.

For drug development professionals, a successful validation could re-establish a pharmacological rationale for its use, potentially in compounded formulations or as a lead for novel secretagogues.[1][11] Future research should focus on identifying the specific molecular targets on airway epithelial cells, which would unlock a deeper understanding of secretion regulation and provide new avenues for therapeutic intervention in hypersecretory lung diseases.

References

- 1. This compound hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound Hydrate - Interaction, How to Make | Blog Online [indiannaturaloils.com]

- 4. What is this compound Hydrate used for? [synapse.patsnap.com]

- 5. This compound Hydrate | API Products | Cambrex [cambrex.com]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound hydrate | TargetMol [targetmol.com]

- 8. peoplespharmacy.com [peoplespharmacy.com]

- 9. This compound Hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. htppl.co.in [htppl.co.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Frontiers | Modifying and Integrating in vitro and ex vivo Respiratory Models for Inhalation Drug Screening [frontiersin.org]

- 14. PURINERGIC RECEPTORS IN AIRWAY HYDRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Linking increased airway hydration, ciliary beating, and mucociliary clearance through ENaC inhibition [pubmed.ncbi.nlm.nih.gov]

- 16. Linking increased airway hydration, ciliary beating, and mucociliary clearance through ENaC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of airway clearance therapies on mucociliary clearance in adults with cystic fibrosis: A randomized controlled trial | PLOS One [journals.plos.org]

- 18. Clearance of lung secretions in patients with chronic bronchitis: effect of terbutaline and ipratropium bromide aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

- 20. What is the mechanism of Guaifenesin? [synapse.patsnap.com]

historical uses of terpin hydrate in medicine

An In-depth Technical Guide to the Historical Uses of Terpin Hydrate in Medicine

Abstract

This compound hydrate, a terpene derivative of turpentine, held a prominent position in the medical armamentarium for over a century as a primary expectorant. Its use, which began in the late 19th century, was centered on its ability to liquefy and increase bronchial secretions, thereby aiding in the management of cough and congestion associated with various respiratory ailments.[1][2][3] Typically formulated as a high-alcohol content elixir, often in combination with the antitussive codeine, it was a ubiquitous remedy for bronchitis, the common cold, and other pulmonary conditions.[4][5][6] However, the 20th century brought increased regulatory scrutiny, and in the 1990s, the U.S. Food and Drug Administration (FDA) re-evaluated its status.[4][7][8] Citing a lack of sufficient evidence for both safety and effectiveness, this compound hydrate was removed from over-the-counter medications, marking the end of its widespread use.[1][2][4][7][8][9] This guide provides a detailed technical overview of the historical synthesis, pharmacology, therapeutic applications, and eventual decline of this compound hydrate in medicine.

Origins and Chemical Synthesis

First investigated physiologically in 1855 by Lépine, this compound hydrate (cis-p-menthane-1,8-diol monohydrate) is a monocyclic terpene diol.[4] It can be derived from various natural sources, including turpentine, oregano, thyme, and eucalyptus.[1][2][8][9] Historically, its primary source for pharmaceutical production was oil of turpentine, which is rich in α-pinene.

The synthesis process involves the acid-catalyzed hydration of pinene. Early methods involved allowing turpentine oil to stand for extended periods with dilute mineral acids, such as sulfuric or nitric acid, which acted as hydrating agents.[10] The reaction is sensitive, and prolonged exposure could lead to the formation of byproducts. To improve reaction times and yield, various process enhancements were developed, including the use of emulsifying agents and vigorous agitation to increase the interfacial contact between the oil and the aqueous acid phase.[10][11]

Diagram: Historical Synthesis of this compound Hydrate from Turpentine

Caption: A simplified workflow of the historical synthesis of this compound hydrate.

Pharmacological Profile: A Historical Perspective

This compound hydrate was classified pharmacologically as an expectorant.[1][4][12] Agents in this class are intended to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, facilitating their removal by ciliary action and coughing.[1][5]

Proposed Mechanism of Action

The historically accepted mechanism of action for this compound hydrate was a direct effect on the bronchial secretory cells of the lower respiratory tract.[1][2][4] It was believed to stimulate these glands to produce a more copious and less viscous mucous secretion.[5] This dual action of increasing fluid volume and thinning existing phlegm was thought to make coughs more productive, thereby clearing the airways of irritants and mucus buildup.[1][5] In addition to its primary expectorant role, this compound hydrate was also noted to have a weak antiseptic effect on the pulmonary parenchyma.[1][2][4][5]

Diagram: Proposed Mechanism of Action for this compound Hydrate

Caption: The historically understood mechanism of this compound hydrate as a direct-acting expectorant.

Clinical Application and Formulations

From the late 1800s through the mid-1990s, this compound hydrate was a cornerstone in the treatment of respiratory conditions characterized by excessive or thick mucus.[1][4][5][6] Its primary indications included:

The Elixir: A Necessary Formulation

This compound hydrate's utility was hampered by its poor solubility in water (approximately 1 gram in 200 mL).[13][14] To create a therapeutically viable oral dosage form, it was formulated as an elixir.[13][15] The former official name for the oral solution was this compound Hydrate Elixir.[15][16] These elixirs utilized a high concentration of alcohol (often 38-43%) and glycerin to act as solvents.[6][13]

This high alcohol content was a double-edged sword. While necessary for solubility, it contributed significantly to the preparation's side effect profile, including potential central nervous system depression, and raised concerns about abuse potential, particularly in combination products.[4][6]

Combination Products

To provide both expectorant and cough suppressant actions, this compound hydrate was frequently compounded with narcotics. The most common formulations available were:

-

Elixir of this compound Hydrate: The base expectorant.

-

Elixir of this compound Hydrate with Codeine: Combined the expectorant with a centrally-acting antitussive.[4][6][17] This was an extremely popular cough medicine.[6][18]

-

Elixir of this compound Hydrate with Heroin: An early 20th-century formulation before the dangers of heroin were fully understood and regulated.[4]

| Historical Formulation | Active Ingredients | Primary Therapeutic Action | Noteworthy Characteristics |

| Elixir of this compound Hydrate | This compound Hydrate | Expectorant | High alcohol content (up to 43%) to solubilize the active ingredient.[13] |

| Elixir of this compound Hydrate & Codeine, N.F. | This compound Hydrate, Codeine | Expectorant & Antitussive | Highly effective but carried risks of sedation and dependence.[4][6][17] The label warned it "MAY BE HABIT FORMING".[6] |

| Elixir of this compound Hydrate with Heroin | This compound Hydrate, Heroin | Expectorant & Antitussive | Available in the early 1900s; discontinued as heroin's high potential for abuse became evident.[4] |

Experimental Protocols: Historical Preparation of this compound Hydrate Elixir

The following methodology is representative of a historical protocol for compounding this compound Hydrate Elixir, based on standards from pharmacopoeias like the National Formulary (N.F.) and U.S. Pharmacopeia (USP).[13][16]

Objective: To prepare a stable, clear elixir containing a therapeutic concentration of this compound hydrate.

Materials:

-

This compound Hydrate, crystalline (17 g)

-

Sweet Orange Peel Tincture (20 mL)

-

Benzaldehyde (0.05 mL)

-

Alcohol, 95% (425 mL)

-

Glycerin (400 mL)

-

Syrup (100 mL)

-

Purified Water, sufficient to make 1000 mL

-

Talc (as a filtering aid)

Methodology:

-

Dissolution of this compound Hydrate: In a suitable glass beaker, dissolve the 17 g of this compound hydrate in the 425 mL of alcohol. Gentle agitation will facilitate dissolution. Heat should be avoided as this compound hydrate can volatilize.[19]

-

Addition of Flavoring Agents: Add the 20 mL of sweet orange peel tincture and 0.05 mL of benzaldehyde to the alcoholic solution. Mix thoroughly.

-

Incorporation of Solvents: Add the 400 mL of glycerin and 100 mL of syrup to the mixture. Stir until a homogenous solution is achieved.

-

Final Volume Adjustment: Gradually add a sufficient quantity of purified water to bring the total volume to 1000 mL.

-

Clarification: Upon the addition of water, the solution may become turbid due to the precipitation of some oils. Add a small amount of talc to the elixir and agitate. The talc acts as a filter aid by absorbing the excess oils.[19]

-

Filtration: Allow the mixture to stand for a short period to ensure complete adsorption of oils onto the talc. Filter the elixir through a suitable filter paper until the resulting liquid is clear.

-

Packaging and Storage: Dispense the clear elixir into tight containers to prevent the evaporation of alcohol.[16]

Diagram: Workflow for Compounding this compound Hydrate Elixir

Caption: A step-by-step process for the historical compounding of this compound Hydrate Elixir.

Regulatory Decline and Discontinuation

The long history of this compound hydrate's use came to an end due to a shift in regulatory standards. In the 1990s, the U.S. FDA conducted a review of over-the-counter (OTC) drug ingredients. The agency concluded that there was inadequate data to establish general recognition of the safety and effectiveness of this compound hydrate for its claimed expectorant use.[1][2][3][4][7][8][9]

This ruling meant that this compound hydrate could no longer be marketed in OTC products in the United States.[3][4][20] The lack of a pharmaceutical sponsor willing to fund the extensive and costly clinical trials required to meet modern efficacy and safety standards sealed its fate.[3] Consequently, it was largely replaced by guaifenesin, which is currently the only expectorant with FDA approval for OTC use in the U.S.[4]

While no longer available in mass-marketed products, this compound hydrate has not been formally banned.[3] It can still be legally prepared by compounding pharmacies upon receipt of a valid prescription.[1][3][4][7][9]

Conclusion

This compound hydrate represents a significant chapter in the history of respiratory medicine. For over a century, it was a trusted and widely used expectorant, synthesized from natural terpenes and formulated into elixirs that became a household staple. Its story illustrates the evolution of pharmaceutical science and regulatory oversight. While its proposed mechanism of direct bronchial stimulation was logical for its time, it ultimately failed to meet the rigorous, evidence-based standards of modern medicine. The withdrawal of this compound hydrate from the general market was not due to findings of acute toxicity, but rather a lack of sufficient scientific evidence to support its long-held claims of efficacy, marking a transition from historical precedent to data-driven pharmacology.

References

- 1. This compound hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. peoplespharmacy.com [peoplespharmacy.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is this compound Hydrate used for? [synapse.patsnap.com]

- 6. silvercrowcreations.com [silvercrowcreations.com]

- 7. This compound Hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. trial.medpath.com [trial.medpath.com]

- 9. This compound hydrate | TargetMol [targetmol.com]

- 10. US2295705A - Process of preparing terpine hydrate - Google Patents [patents.google.com]

- 11. GB153606A - Process for preparing this compound hydrate - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. US3069317A - this compound hydrate suspensions - Google Patents [patents.google.com]

- 14. ia800607.us.archive.org [ia800607.us.archive.org]

- 15. (Solved) - mL 1. What is the former official name of the this compound hydrate oral... (1 Answer) | Transtutors [transtutors.com]

- 16. uspbpep.com [uspbpep.com]

- 17. This compound HYDRATE/CODEINE side effects, medical uses, and drug interactions. [medicinenet.com]

- 18. peoplespharmacy.com [peoplespharmacy.com]

- 19. scribd.com [scribd.com]

- 20. ajc.com [ajc.com]

solubility of terpin hydrate in different solvents

An In-depth Technical Guide to the Solubility of Terpin Hydrate for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility of this compound hydrate, a well-established expectorant agent. Designed for researchers, scientists, and formulation experts, this document moves beyond simple data recitation to explore the underlying physicochemical principles governing this compound hydrate's solubility in a variety of solvent systems. We will examine its fundamental properties, present a consolidated view of its solubility across aqueous and organic media, and provide a detailed, field-tested protocol for its experimental determination. The causality behind experimental choices, critical factors influencing solubility, and the implications for pharmaceutical formulation are discussed in detail to provide a holistic and practical understanding of this important molecule.

Introduction to this compound Hydrate: From Classic Expectorant to Modern Formulation Challenge

This compound hydrate (p-Menthane-1,8-diol monohydrate) is a terpene derivative that has been used for over a century as an expectorant to loosen mucus and ease congestion in the treatment of acute and chronic bronchitis.[1][2][3] It is derived from sources like oil of turpentine, eucalyptus, and thyme.[2][3] While its use in over-the-counter medications has declined in some regions, its unique properties continue to make it a subject of interest in pharmaceutical research and compounded formulations.[2]

Understanding the solubility of an active pharmaceutical ingredient (API) like this compound hydrate is a cornerstone of drug development. Solubility dictates the bioavailability, routes of administration, and ultimately, the therapeutic efficacy of a drug product. This compound hydrate's molecular structure, featuring both polar hydroxyl groups and a non-polar hydrocarbon backbone, presents a classic case of amphiphilic character, leading to a nuanced and highly variable solubility profile that warrants in-depth investigation.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. For this compound hydrate, the following characteristics are paramount.

-

Chemical Structure: this compound hydrate is the monohydrate of cis-p-Menthane-1,8-diol. Its structure contains two hydroxyl (-OH) groups, which can act as hydrogen bond donors and acceptors, and a cyclohexane ring, which provides a significant non-polar character.

-

Molecular Formula & Weight: C₁₀H₂₀O₂·H₂O (Monohydrate)[4][5][6], with a molecular weight of approximately 190.28 g/mol .[6][7] The anhydrous form (C₁₀H₂₀O₂) has a molecular weight of 172.27 g/mol .[8][9]

-

Appearance: It exists as colorless, lustrous crystals or a white crystalline powder.[3][10]

-

Thermal Behavior: The melting point is reported in the range of 103°C to 117°C, often after drying to remove the water of hydration.[1][3][5][10][11]

-

Hydration & Stability: A critical characteristic is its nature as a hydrate. It effloresces in dry air, meaning it can lose its water of hydration, which can alter its physical properties and solubility.[3][12] This necessitates storage in tight containers.[8][13]

The relationship between these properties and the choice of solvent is fundamental to predicting and explaining solubility behavior.

Caption: Physicochemical basis of this compound hydrate solubility.

Solubility Profile of this compound Hydrate

The solubility of this compound hydrate varies dramatically with the nature of the solvent, a direct consequence of its amphiphilic structure.

Qualitative Overview

Pharmacopeial descriptions provide a foundational, qualitative understanding. This compound hydrate is generally described as:

-

Slightly soluble in water, chloroform, and ether.[3]

-

Sparingly soluble in boiling water.

-

Soluble in alcohol.

-

Very soluble in boiling alcohol.

This immediately highlights the strong positive influence of temperature, especially in protic solvents like alcohol and water, and suggests that the energy required to break the crystal lattice is a significant barrier overcome at higher temperatures.

Quantitative Solubility Data

A survey of scientific and commercial literature provides more precise quantitative data. It is crucial to note that experimental conditions (e.g., temperature, particle size, equilibration time, use of fresh vs. hygroscopic solvents) can lead to variations in reported values.

| Solvent | Type | Reported Solubility | Temperature | Reference(s) | Notes |

| Water | Polar Protic | Insoluble / Partially Soluble | Ambient | [11][14] | General qualitative terms. |

| 1 mg/mL (~5.26 mM) | Ambient | [15] | Requires ultrasonication and warming to 60°C. | ||

| 3.42 - 10.0 g/L | 25°C | [12] | Range suggests experimental variability. | ||

| 4 g/L | 25°C | [16] | Experimental value. | ||

| Ethanol | Polar Protic | 38 mg/mL (~199.7 mM) | Ambient / 25°C | [2][14][17] | Significantly higher than in water. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL (~525.5 mM) | Ambient | [7][15] | Saturation not reached; highly effective solvent. |

| 38 - 60 mg/mL | Ambient | [2][14] | Note: Moisture-absorbing DMSO reduces solubility.[14][15] | ||

| Chloroform | Non-Polar | Slightly soluble | Ambient | Contradictory reports exist. | |

| Insoluble | Ambient | May depend on purity and water content. | |||

| Diethyl Ether | Non-Polar | Slightly to practically insoluble | Ambient | [12] | Low solubility as expected. |

| Glycerol | Polar Protic | Soluble | Ambient | [18] | Often used in oral solutions as a co-solvent.[19] |

Discussion of Solubility Behavior

The data reveals a clear pattern rooted in the "like dissolves like" principle, but with important nuances.

-

Polar Protic Solvents: The high solubility in ethanol (38 mg/mL) compared to water (~1-4 mg/mL) is noteworthy. While both are polar and can hydrogen bond, the ethyl group of ethanol provides some non-polar character that better accommodates this compound hydrate's hydrocarbon backbone, leading to a more favorable solvation energy. The exceptional solubility in boiling alcohol indicates that the dissolution is an endothermic process.

-

Polar Aprotic Solvents: DMSO is an excellent solvent for this compound hydrate, capable of dissolving over 100 mg/mL.[7][15] As a strong hydrogen bond acceptor, it effectively solvates the hydroxyl groups of this compound hydrate. The warning about using fresh, non-hygroscopic DMSO is a critical practical insight; absorbed water can alter the solvent's properties and reduce its solvating power for this specific molecule.[14][15]

-

Non-Polar Solvents: The low solubility in ether and chloroform is consistent with the molecule's significant polarity due to its two hydroxyl groups.[12] These solvents cannot effectively solvate the polar regions of the molecule.

Experimental Determination of Equilibrium Solubility

For drug development, precise and reproducible solubility data is non-negotiable. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[20][21]

Principle of the Shake-Flask Method

The method relies on achieving a state of equilibrium between the dissolved solute and the undissolved solid API in a specific solvent at a constant temperature. An excess of the solid is agitated in the solvent for a prolonged period until the concentration of the dissolved API in the solution becomes constant. This constant concentration is defined as the equilibrium solubility.[22]

Detailed Step-by-Step Protocol

This protocol outlines a self-validating system for determining the solubility of this compound hydrate.

Materials:

-

This compound Hydrate, crystalline powder (USP reference standard where applicable[8][9])

-

Solvent of interest (e.g., HPLC-grade ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, validated for low analyte binding)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound hydrate (e.g., ~100 mg) to a series of vials. The key is to ensure solid material remains visible at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent (e.g., 5.0 mL at 25°C) into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate at a moderate speed (e.g., 150 rpm) for a defined period.

-